molecular formula C23H26N2OS B3654620 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE

1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE

Cat. No.: B3654620
M. Wt: 378.5 g/mol
InChI Key: OHTQPLXIUBCWHF-UHFFFAOYSA-N
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Description

1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The pyrrolidine-1-carbothioyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOLE-3-CARBALDEHYDE
  • 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(PIPERIDINE-1-CARBOTHIOYL)-1H-INDOLE

Uniqueness

1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2OS/c1-17-9-10-19(15-18(17)2)26-14-13-25-16-21(20-7-3-4-8-22(20)25)23(27)24-11-5-6-12-24/h3-4,7-10,15-16H,5-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTQPLXIUBCWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE
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1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE
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1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE

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